N-(2-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Overview
Description
N-(2-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a benzenesulfonamide core with ethoxyphenyl and morpholinyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide typically involves the following steps:
Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the benzene ring with an ethoxyphenyl group, often using electrophilic aromatic substitution reactions.
Attachment of the Morpholinyl Group: The morpholinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzenesulfonamide is replaced by the morpholinyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or protein interactions.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or interfering with metabolic pathways. The ethoxyphenyl and morpholinyl groups may enhance binding affinity or selectivity for particular molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-benzenesulfonamide: Lacks the morpholinyl group, which may reduce its biological activity.
N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide: Lacks the ethoxyphenyl group, potentially affecting its chemical properties.
N-(2-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide analogs: Variations in the substituents can lead to differences in activity and selectivity.
Uniqueness
The unique combination of ethoxyphenyl and morpholinyl groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-2-27-19-11-7-6-10-18(19)22(16-20(23)21-12-14-26-15-13-21)28(24,25)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGVRISZQQESDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360513 | |
Record name | SMR000070516 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6022-82-8 | |
Record name | SMR000070516 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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